
5-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and neuroprotective applications. This article discusses the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring, a pyrazole moiety, and a tetrahydropyran side chain. The molecular formula for this compound is C13H16N4O3 with a molecular weight of approximately 272.30 g/mol.
Biological Activity
Anticancer Properties
Recent studies have highlighted the anticancer potential of various hybrid compounds that include similar structural motifs to this compound. For instance, compounds with pyrazole and isoxazole derivatives have shown promising results in inhibiting cancer cell proliferation across different cell lines.
In Vitro Studies
In vitro studies have demonstrated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example:
These results indicate that the presence of the pyrazole and isoxazole rings contributes to the observed anticancer activity.
Mechanisms of Action
The mechanisms through which these compounds exert their effects are multifaceted:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Inhibition of Kinases : Compounds have been shown to inhibit critical kinases involved in cancer progression, such as CDK1 and CDK2.
- DNA Interaction : Certain compounds demonstrate high DNA binding affinity, disrupting replication and transcription processes.
Neuroprotective Effects
Research into the neuroprotective properties of similar compounds suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds targeting β-secretase (BACE1) have been explored for their ability to reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology.
Key Findings
Studies indicate that compounds with structural similarities can penetrate the central nervous system effectively and exhibit low clearance rates, enhancing their therapeutic potential:
Compound | Target Enzyme | Inhibition (%) | Reference |
---|---|---|---|
BACE1 Inhibitor | BACE1 | 93% at 10 µM | |
Pyrazole Derivative | CYP2D6 | Significant inhibition observed |
Case Studies
Several case studies have documented the efficacy of hybrid compounds containing pyrazole and isoxazole structures:
- Case Study on Anticancer Activity : A study evaluated a series of pyrazole-isoxazole hybrids against various cancer cell lines. The most active compound demonstrated an IC50 value of 2.4 µM against A549 cells, significantly outperforming standard chemotherapeutics like cisplatin.
- Neuroprotection in Animal Models : In vivo studies using mouse models showed that certain derivatives could enhance cognitive function and reduce neuroinflammation markers when administered prior to inducing neurodegenerative conditions.
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory Properties : Molecular docking studies suggest that derivatives of isoxazole compounds may act as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory responses .
- Antimicrobial Activity : Some studies have shown that pyrazole derivatives possess antimicrobial properties against various bacterial strains, indicating potential for use in treating infections .
Pharmacological Applications
The pharmacological applications of 5-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide can be categorized as follows:
Anti-inflammatory Agents
Given its structural similarity to known anti-inflammatory compounds, this compound may be developed as a new class of anti-inflammatory agents. In silico studies have indicated promising binding affinities to targets involved in inflammatory pathways.
Antimicrobial Agents
The antimicrobial potential of this compound could be explored further in vitro and in vivo. Preliminary studies suggest efficacy against common pathogens, making it a candidate for new antibiotic development.
Cancer Therapeutics
Research on pyrazole derivatives has shown potential anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. This compound's unique structure may enhance its ability to target cancer cells selectively.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Eigenschaften
IUPAC Name |
5-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10-6-13(17-21-10)14(19)16-11-7-15-18(8-11)9-12-4-2-3-5-20-12/h6-8,12H,2-5,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBKQANLWLWMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.